molecular formula C19H21ClN2O5 B2619445 2-(Adamantan-1-yl)-2-[(2-chloro-5-nitrophenyl)formamido]acetic acid CAS No. 1105639-00-6

2-(Adamantan-1-yl)-2-[(2-chloro-5-nitrophenyl)formamido]acetic acid

Cat. No.: B2619445
CAS No.: 1105639-00-6
M. Wt: 392.84
InChI Key: DBLBGYFZSOEVDS-UHFFFAOYSA-N
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Description

This compound features a unique hybrid structure combining an adamantane moiety, a 2-chloro-5-nitrophenyl group, a formamido linker, and an acetic acid terminus. The acetic acid moiety introduces acidity, which may aid solubility or binding to biological targets.

Properties

IUPAC Name

2-(1-adamantyl)-2-[(2-chloro-5-nitrobenzoyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O5/c20-15-2-1-13(22(26)27)6-14(15)17(23)21-16(18(24)25)19-7-10-3-11(8-19)5-12(4-10)9-19/h1-2,6,10-12,16H,3-5,7-9H2,(H,21,23)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBLBGYFZSOEVDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(C(=O)O)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Adamantan-1-yl)-2-[(2-chloro-5-nitrophenyl)formamido]acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Adamantane Derivative: Adamantane is functionalized to introduce a reactive group, such as a bromine or hydroxyl group.

    Coupling with Chloro-nitrophenyl Derivative: The functionalized adamantane is then coupled with a 2-chloro-5-nitrophenyl derivative under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.

    Introduction of Formamidoacetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(Adamantan-1-yl)-2-[(2-chloro-5-nitrophenyl)formamido]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitro group to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN₃) or primary amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution of the chloro group can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

2-(Adamantan-1-yl)-2-[(2-chloro-5-nitrophenyl)formamido]acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(Adamantan-1-yl)-2-[(2-chloro-5-nitrophenyl)formamido]acetic acid involves its interaction with specific molecular targets and pathways. The adamantane group may enhance the compound’s ability to cross cell membranes, while the chloro-nitrophenyl group can interact with biological macromolecules. The formamidoacetic acid moiety may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Structural Differences and Commonalities

The table below highlights structural features, molecular weights, and reported activities of analogous compounds:

Compound Name Molecular Weight Functional Groups Key Structural Differences Biological Activity/Use Reference
Target Compound 422.86* Adamantane, formamido, acetic acid, 2-chloro-5-nitrophenyl Reference standard for comparison Under investigation
2-[5-(Adamantan-1-yl)-1H-indol-3-yl]acetic acid 295.38 Adamantane, indole, acetic acid Replaces formamido-chloronitrophenyl with indole Synthetic intermediate
2-(Adamantan-1-yl)-5-(4-nitrophenyl)-1,3,4-oxadiazole 325.34 Adamantane, oxadiazole, nitro Oxadiazole ring instead of formamido linker Antibacterial, anti-inflammatory
2-[3-(5-methyltetrazol-2-yl)adamantan-1-yl]acetic acid 289.36 Adamantane, tetrazole, acetic acid Tetrazole replaces formamido-chloronitrophenyl Not specified (95% purity)
(S)-2-(Adamantan-1-yl)-2-(((R)-2-hydroxy-1-phenylethyl)amino)acetic acid HCl 365.90 Adamantane, amino, hydroxy, acetic acid Chiral amino-hydroxy-phenylethyl substituent Research tool (stereochemical studies)
N-(2-chloro-5-nitrophenyl)-2-cyanoacetamide 239.62 Chloronitrophenyl, cyanoacetamide Lacks adamantane; cyanoacetamide group Synthetic precursor

*Calculated molecular weight based on formula.

Functional Group Impact on Properties

  • Nitro Groups : Present in the target compound and oxadiazole derivative (), these groups increase electron deficiency, possibly enhancing interactions with bacterial enzymes or DNA.
  • Formamido Linker : Unique to the target compound, this group may facilitate hydrogen bonding with biological targets, unlike the oxadiazole (rigid, aromatic) or tetrazole (bioisostere for carboxylate) in analogues .
  • Chloronitrophenyl vs. Other Aromatic Groups : The target’s 2-chloro-5-nitrophenyl substituent offers regioselective steric and electronic effects compared to the 4-nitrophenyl in the oxadiazole derivative .

Crystallographic Insights

  • The oxadiazole derivative () crystallizes in a monoclinic system with intermolecular C–H···O interactions stabilizing its structure. The adamantane moiety adopts a chair-like conformation, a feature likely conserved in the target compound .
  • Structural data for the target compound are lacking, but its nitro and chloro substituents may influence packing efficiency and crystal lattice interactions compared to analogues.

Biological Activity

2-(Adamantan-1-yl)-2-[(2-chloro-5-nitrophenyl)formamido]acetic acid is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article examines its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features an adamantane core, which is known for its unique three-dimensional structure that can influence biological interactions. The presence of the nitrophenyl group may contribute to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions can modulate various biological pathways, potentially leading to therapeutic effects. The exact mechanisms are still under investigation, but preliminary studies suggest that it may act through:

  • Enzyme Inhibition : Compounds with similar structures have shown the ability to inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : The adamantane structure is known to facilitate binding to certain receptors, influencing cellular responses.

Biological Activity Overview

Research has highlighted several areas where 2-(Adamantan-1-yl)-2-[(2-chloro-5-nitrophenyl)formamido]acetic acid demonstrates significant biological activity:

  • Antimicrobial Activity : Initial studies indicate that derivatives of this compound exhibit antimicrobial properties against various pathogens. For instance, compounds similar in structure have shown minimum inhibitory concentrations (MIC) as low as 0.22 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
  • Anticancer Potential : The compound's ability to induce apoptosis in cancer cells has been explored. Research indicates that it may enhance the cytotoxic effects of established chemotherapeutics through synergistic mechanisms .
  • Anti-inflammatory Effects : Some studies suggest that compounds with similar functionalities can reduce inflammation markers in vitro, indicating potential applications in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of related compounds:

  • Study 1 : A study evaluating the antimicrobial properties of a series of adamantane derivatives reported significant activity against Gram-positive bacteria, with some compounds showing enhanced efficacy when combined with existing antibiotics .
  • Study 2 : Another investigation focused on the anticancer properties demonstrated that certain derivatives could inhibit cell proliferation in vitro, suggesting a potential role in cancer therapy .

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AntimicrobialMIC values as low as 0.22 µg/mL
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryReduction in inflammatory markers

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